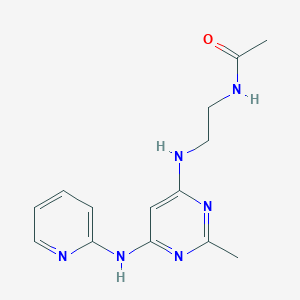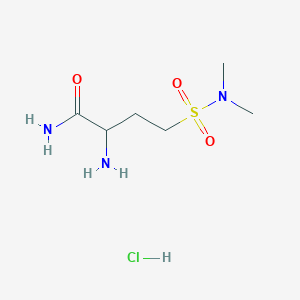![molecular formula C12H20ClNO2 B3015947 2-Chloro-N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]propanamide CAS No. 2411264-97-4](/img/structure/B3015947.png)
2-Chloro-N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]propanamide is a chemical compound that has been extensively researched for its potential applications in scientific research. It is a spirocyclic compound that has a unique structure and properties that make it useful in various fields of research.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]propanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, thereby affecting various biochemical pathways in the body.
Biochemical and Physiological Effects:
2-Chloro-N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]propanamide has been found to have various biochemical and physiological effects, including:
1. Inhibition of certain enzymes involved in the biosynthesis of various compounds.
2. Alteration of the activity of various signaling pathways in the body.
3. Modulation of the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Chloro-N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]propanamide in lab experiments include its unique structure and properties, which make it useful in various fields of research. However, its limitations include its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on 2-Chloro-N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]propanamide, including:
1. Further studies on its mechanism of action and its potential applications in the treatment of various diseases.
2. Development of new synthetic methods for the compound and its derivatives.
3. Investigation of its potential as a tool for studying various biochemical pathways in the body.
4. Exploration of its potential applications in the field of catalysis.
Conclusion:
2-Chloro-N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]propanamide is a unique and useful compound that has a wide range of potential applications in scientific research. Its unique structure and properties make it a valuable tool for studying various biochemical pathways in the body, and its potential applications in the treatment of various diseases make it an exciting area for future research.
Synthesemethoden
The synthesis method for 2-Chloro-N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]propanamide involves the reaction of 2-amino-2-methylpropanol with 2-chloroacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and results in the formation of the desired compound.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]propanamide has been extensively researched for its potential applications in scientific research. It has been found to have a wide range of applications, including:
1. As a building block in the synthesis of other compounds.
2. As a ligand in metal-catalyzed reactions.
3. As a reagent in the synthesis of biologically active compounds.
4. As a tool for studying the mechanism of action of various enzymes.
Eigenschaften
IUPAC Name |
2-chloro-N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO2/c1-9(13)10(16)14-7-12(8-15)5-11(6-12)3-2-4-11/h9,15H,2-8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHCHSPSOPYQCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1(CC2(C1)CCC2)CO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

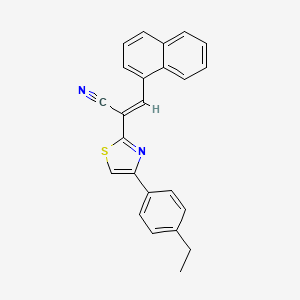
![2-chloro-6-fluoro-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B3015866.png)
![3-(2-Chlorophenyl)-5-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B3015867.png)

methanone](/img/structure/B3015870.png)
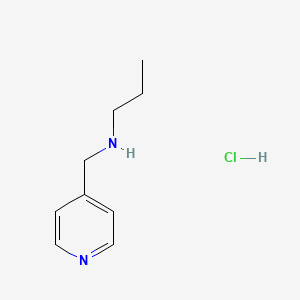
![2-(4-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)ethyl]amino}phenyl)acetonitrile](/img/structure/B3015874.png)

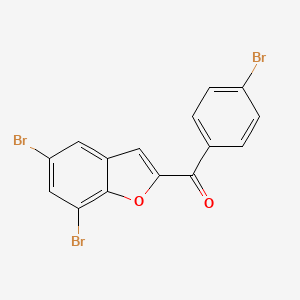
![N-[(3-bromophenyl)methyl]-N-methylaniline](/img/structure/B3015878.png)
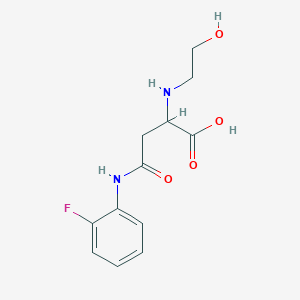
![5-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B3015883.png)
